1,2,3,4-Tetrahydrophenylnaphthalene
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Overview
Description
1,2,3,4-Tetrahydrophenylnaphthalene is a polycyclic aromatic hydrocarbon It is commonly used in organic synthesis and is known for its stability and unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydrophenylnaphthalene can be synthesized through the Diels-Alder reaction. This involves the reaction between benzyne, which acts as the dienophile, and tetraphenylcyclopentadienone, which acts as the diene . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrophenylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalenes.
Scientific Research Applications
1,2,3,4-Tetrahydrophenylnaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying polycyclic aromatic hydrocarbons and their reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrophenylnaphthalene involves its interaction with various molecular targets and pathways. Its polycyclic structure allows it to participate in π-π interactions and other non-covalent interactions with biomolecules. These interactions can influence biological processes and potentially lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: Similar in structure but with additional phenyl groups.
1,2,3,4-Tetrahydronaphthalene: Lacks the phenyl group, making it less complex.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Uniqueness
1,2,3,4-Tetrahydrophenylnaphthalene is unique due to its specific arrangement of phenyl and naphthalene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
97643-20-4 |
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Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-cyclohex-2-en-1-ylnaphthalene |
InChI |
InChI=1S/C16H16/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h2,4-7,9-13H,1,3,8H2 |
InChI Key |
CXNGNKYSIGLGOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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